Dimethyl 5,5-dicyano-2-hydroxy-6-[4-(methylsulfanyl)phenyl]-4-(4-pyridinyl)-1-cyclohexene-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 5,5-dicyano-2-hydroxy-6-[4-(methylsulfanyl)phenyl]-4-(4-pyridinyl)-1-cyclohexene-1,3-dicarboxylate is a complex organic compound with a unique structure that includes cyano, hydroxy, methylsulfanyl, phenyl, and pyridinyl groups
Preparation Methods
The synthesis of Dimethyl 5,5-dicyano-2-hydroxy-6-[4-(methylsulfanyl)phenyl]-4-(4-pyridinyl)-1-cyclohexene-1,3-dicarboxylate involves multiple steps, including the formation of the cyclohexene ring and the introduction of the various functional groups. The reaction conditions typically require specific reagents and catalysts to ensure the correct formation of the compound. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Dimethyl 5,5-dicyano-2-hydroxy-6-[4-(methylsulfanyl)phenyl]-4-(4-pyridinyl)-1-cyclohexene-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The cyano groups can be reduced to amines.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Dimethyl 5,5-dicyano-2-hydroxy-6-[4-(methylsulfanyl)phenyl]-4-(4-pyridinyl)-1-cyclohexene-1,3-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Dimethyl 5,5-dicyano-2-hydroxy-6-[4-(methylsulfanyl)phenyl]-4-(4-pyridinyl)-1-cyclohexene-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Dimethyl 5,5-dicyano-2-hydroxy-6-[4-(methylsulfanyl)phenyl]-4-(4-pyridinyl)-1-cyclohexene-1,3-dicarboxylate can be compared with other similar compounds, such as:
- Dimethyl 5,5-dicyano-2-hydroxy-4-(4-methylphenyl)-6-[4-(methylsulfanyl)phenyl]-1-cyclohexene-1,3-dicarboxylate .
- This compound .
These compounds share similar structural features but may differ in their specific functional groups or substituents, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
dimethyl 5,5-dicyano-2-hydroxy-6-(4-methylsulfanylphenyl)-4-pyridin-4-ylcyclohexene-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O5S/c1-31-22(29)17-19(14-4-6-16(33-3)7-5-14)24(12-25,13-26)20(15-8-10-27-11-9-15)18(21(17)28)23(30)32-2/h4-11,18-20,28H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXHDFOIONYSGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(C(C(C(=C1O)C(=O)OC)C2=CC=C(C=C2)SC)(C#N)C#N)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.